molecular formula C22H22N4O3 B2605555 6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2415624-97-2

6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B2605555
CAS No.: 2415624-97-2
M. Wt: 390.443
InChI Key: RFDKJKKPXFHMSU-UHFFFAOYSA-N
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Description

The compound 6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic molecule featuring multiple functional groups, including a benzodioxin ring, a pyrrolopyrrole core, and a pyridine ring with a carbonitrile group

Properties

IUPAC Name

6-[5-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c23-8-15-5-6-21(24-9-15)25-10-16-12-26(13-17(16)11-25)22(27)7-18-14-28-19-3-1-2-4-20(19)29-18/h1-6,9,16-18H,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDKJKKPXFHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multi-step organic synthesis The process begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-yl acetyl intermediate, which is then coupled with an octahydropyrrolopyrrole derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxin ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion of the carbonitrile group to an amine.

    Substitution: Introduction of substituents like halogens or nitro groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxin moiety is particularly interesting for its potential interactions with biological macromolecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The presence of a pyridine ring and a carbonitrile group suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzodioxin ring could engage in π-π interactions with aromatic amino acids, while the pyridine and carbonitrile groups could form hydrogen bonds or coordinate with metal ions in active sites.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin moiety and are studied for their biological activities.

    Pyrrolopyrrole derivatives: Known for their applications in organic electronics and as pigments.

    Pyridine-3-carbonitrile derivatives: Investigated for their potential as pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile lies in its combination of these three distinct moieties, which confer a range of chemical reactivity and potential applications not found in simpler analogs. This structural complexity allows for diverse interactions in both chemical and biological systems, making it a valuable compound for further research and development.

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